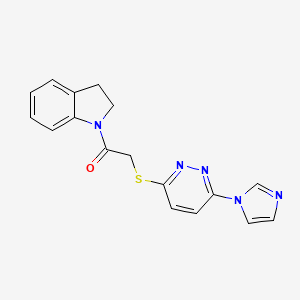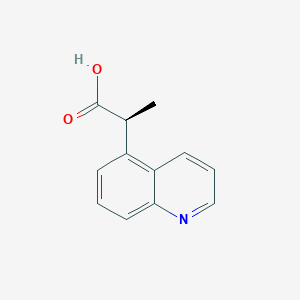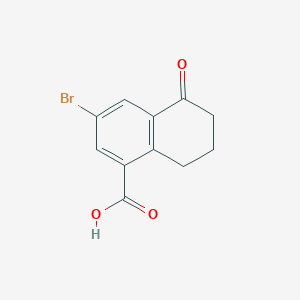![molecular formula C22H16BrN5 B2491463 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine CAS No. 339279-69-5](/img/structure/B2491463.png)
4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, methylphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridinyl Substitution: The final step could involve a nucleophilic substitution reaction to introduce the pyridinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure might make it suitable for use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Medicinal Chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Medicine
Drug Development: Research might focus on its efficacy and safety as a therapeutic agent, including studies on its pharmacokinetics and pharmacodynamics.
Industry
Dye Manufacturing: The compound’s diazenyl group suggests potential use in the synthesis of azo dyes, which are widely used in textiles and printing.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine
- 4-(4-Fluorophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine
Uniqueness
The presence of the bromophenyl group in 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine might confer unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
[4-(4-bromophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-(3-methylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5/c1-15-4-2-6-19(12-15)27-28-20-14-25-22(17-5-3-11-24-13-17)26-21(20)16-7-9-18(23)10-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSFALQOLFKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)


![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
![4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2491394.png)
![N'-(4-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2491395.png)
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
